molecular formula C12H25N3O B6647290 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide

Cat. No. B6647290
M. Wt: 227.35 g/mol
InChI Key: JIYOJCBRSIGBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and highly specific ligand that has been used extensively in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor site and preventing the binding of adenosine. This results in the inhibition of the downstream signaling pathways that are activated by adenosine binding, leading to a decrease in the physiological effects of adenosine. The specific mechanism of action of 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide varies depending on the tissue and cell type being studied, but it generally involves the inhibition of adenosine-mediated inhibition of neurotransmitter release, vasodilation, and cardiac contractility.
Biochemical and Physiological Effects:
4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of adenosine-mediated vasodilation, cardiac contractility, and neurotransmitter release. It has also been shown to increase the release of norepinephrine and dopamine in the brain, leading to increased arousal and wakefulness. In addition, 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in response to ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide has several advantages for lab experiments, including its high potency and specificity for the adenosine A1 receptor, which allows for the selective blockade of this receptor without affecting other adenosine receptors. It also has a relatively long half-life, allowing for sustained blockade of the receptor. However, 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide, including the investigation of its effects on other adenosine receptor subtypes and the development of more potent and selective antagonists. Additionally, 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide could be used to investigate the role of adenosine receptors in other physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases. Finally, 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide could be used in the development of new therapeutics targeting adenosine receptors.

Synthesis Methods

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)uracil with 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)thymine, followed by reduction and deprotection. Another method involves the reaction of 1,3-dimethyl-8-bromoxanthine with N,N-dimethylaminoethyl chloride, followed by reduction and acylation. Both methods result in the formation of 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide with high yield and purity.

Scientific Research Applications

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide has been used extensively in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. It has been shown to be a potent and highly specific antagonist of the adenosine A1 receptor, which is involved in the regulation of cardiovascular, respiratory, and central nervous system functions. 4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide has been used to study the effects of adenosine A1 receptor blockade on ischemia-reperfusion injury, cardiac arrhythmias, hypertension, and sleep-wake cycles. It has also been used to investigate the role of adenosine A1 receptors in the modulation of neurotransmitter release, synaptic plasticity, and learning and memory.

properties

IUPAC Name

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)13-12(16)15-7-5-11(6-8-15)9-14(3)4/h10-11H,5-9H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYOJCBRSIGBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide

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